molecular formula C17H16O3 B1602115 Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate CAS No. 119838-61-8

Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1602115
CAS RN: 119838-61-8
M. Wt: 268.31 g/mol
InChI Key: JPRXSVQGASWWQE-UHFFFAOYSA-N
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Description

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate is a chemical compound . The molecular formula of this compound is C17H16O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of [1,1’-biphenyl]-4-yl-oxoethylbenzoate derivatives were produced through two stages. The first step involved a mixture of NBS, and 1-([1,1’-biphenyl]-4-yl)ethan-1-one was refluxed in a mixture of petroleum ether and methanol for 2 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass of this compound is 268.307 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 4-Acetylbiphenyl, have been studied. These compounds undergo electrophilic aromatic substitution reactions . The Friedel-Crafts alkylation reaction is one such example, where an aromatic ring is attacked by a carbocation to form a cationic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Acetylbiphenyl, have been reported. For instance, 4-Acetylbiphenyl has a melting point of 152-155 °C, a boiling point of 325-327 °C, and a density of 1.2510 . It is soluble in chloroform .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

Ethyl 4-(4-acetylphenyl)benzoate may serve as a precursor in the synthesis of therapeutic agents. Its biphenyl structure is a common motif in pharmaceuticals, and modifications to the ester group could lead to compounds with potential anticoagulant or anti-inflammatory properties .

Materials Science: Polymer Synthesis

In materials science, this compound could be utilized in the synthesis of high-performance polymers. The rigidity of the biphenyl moiety might contribute to the thermal stability of polymers, making them suitable for use in extreme conditions .

Environmental Science: Analyte in Pollution Studies

The compound’s stability and distinctive spectral properties could make it a suitable analyte or tracer in environmental studies, particularly in the analysis of complex organic pollutant mixtures .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, Ethyl 4-(4-acetylphenyl)benzoate could be used as a standard in chromatographic methods to calibrate and improve the accuracy of analytical techniques for detecting aromatic compounds .

Pharmacology: Drug Metabolism Research

Researchers could employ Ethyl 4-(4-acetylphenyl)benzoate in pharmacokinetic studies to understand the metabolic pathways of similar biphenyl ester drugs, aiding in the prediction of drug-drug interactions .

Organic Synthesis: Intermediate for Complex Molecules

This compound might act as an intermediate in the synthesis of complex organic molecules. Its ester group can undergo various reactions, such as hydrolysis and reduction, to yield alcohols or acids that are pivotal in further synthetic steps .

Photovoltaic Materials: Organic Solar Cells

The biphenyl core of Ethyl 4-(4-acetylphenyl)benzoate could be functionalized to create organic photovoltaic materials. These materials have applications in the development of lightweight, flexible solar cells .

Liquid Crystals: Display Technology

Lastly, the compound’s structure is conducive to the formation of liquid crystals. It could be explored for use in display technologies, where the alignment of molecules affects the optical properties and image quality .

Safety and Hazards

The safety data sheet for similar compounds, such as 4-Acetylbiphenyl, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for the study and application of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, 4-Acetylbiphenyl has been used to study the inactivation of 7-ethoxy-4-trifluoromethylcoumarin O-deethylase activity by various arylalkynes . It may also be used in the synthesis of Schiffs base .

properties

IUPAC Name

ethyl 4-(4-acetylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRXSVQGASWWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559877
Record name Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-acetylphenyl)benzoate

CAS RN

119838-61-8
Record name Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
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Name
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Quantity
0.05 mmol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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